molecular formula C8H19NO B13221294 1-Amino-4,4-dimethylhexan-3-ol

1-Amino-4,4-dimethylhexan-3-ol

Cat. No.: B13221294
M. Wt: 145.24 g/mol
InChI Key: IYCNFBBVSGFASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4,4-dimethylhexan-3-ol is an organic compound with the molecular formula C8H19NO It is a primary amine with a hydroxyl group, making it both an alcohol and an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4,4-dimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylhexan-3-one with ammonia in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-dimethylhexan-3-one in the presence of ammonia. This method allows for the efficient production of the compound on a larger scale, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4,4-dimethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 4,4-Dimethylhexan-3-one or 4,4-dimethylhexanal.

    Reduction: Secondary or tertiary amines, depending on the reducing conditions.

    Substitution: Halogenated derivatives such as 1-amino-4,4-dimethylhexan-3-chloride.

Scientific Research Applications

1-Amino-4,4-dimethylhexan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 1-amino-4,4-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. The hydroxyl group allows it to form hydrogen bonds, influencing its solubility and reactivity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-methylpentan-3-ol: Similar structure but with one less methyl group.

    1-Amino-3,3-dimethylbutan-2-ol: Similar structure but with a shorter carbon chain.

    1-Amino-4,4-dimethylpentan-3-ol: Similar structure but with one less carbon atom.

Uniqueness

1-Amino-4,4-dimethylhexan-3-ol is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties. Its combination of a primary amine and a tertiary alcohol makes it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-amino-4,4-dimethylhexan-3-ol

InChI

InChI=1S/C8H19NO/c1-4-8(2,3)7(10)5-6-9/h7,10H,4-6,9H2,1-3H3

InChI Key

IYCNFBBVSGFASQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.